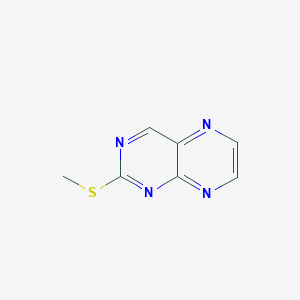

Pteridine, 2-(methylthio)-

Beschreibung

Contextualization within Pteridine (B1203161) Chemistry Research

Pteridine chemistry is a rich and expansive field, driven by the biological significance of naturally occurring pteridine derivatives such as folic acid and biopterin (B10759762). Research in this area encompasses the synthesis of novel pteridine structures, the investigation of their chemical and physical properties, and the exploration of their potential applications. 2-(methylthio)pteridine serves as a valuable intermediate in the synthesis of a wide array of more complex pteridine derivatives. Its strategic importance lies in the reactivity of the 2-(methylthio) group, which can be readily displaced by various nucleophiles, providing a gateway to a diverse range of 2-substituted pteridines. This has made it a cornerstone in the development of new synthetic methodologies within pteridine chemistry.

Significance of the 2-(methylthio) substituent in Pteridine Synthesis and Reactivity

The 2-(methylthio) group is a key functional group in pteridine chemistry, primarily due to its ability to act as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of substituents at the 2-position of the pteridine ring system. For instance, the methylthio group can be displaced by amines, a reaction that has been extensively used to synthesize various 2-aminopteridine derivatives. nih.govtandfonline.com Furthermore, the sulfur atom can be oxidized to the corresponding sulfone, which is an even more reactive leaving group, facilitating reactions with weaker nucleophiles. sci-hub.se

The presence of the 2-(methylthio) group also influences the electronic properties of the pteridine ring, affecting its reactivity in other types of reactions. For example, 2-(methylthio)pteridine can undergo nucleophilic addition reactions across the C(3)-N(4) double bond. rsc.org

Historical Perspective on Key Discoveries in 2-(methylthio)pteridine Research

Early research into pteridine chemistry laid the groundwork for understanding the fundamental reactivity of the pteridine nucleus. A significant milestone in the study of 2-(methylthio)pteridine was the exploration of its nucleophilic substitution reactions. It was discovered that the 2-methylthio group could be displaced by various amines, a finding that opened up synthetic routes to a range of 2-substituted pteridines. nih.govtandfonline.com Another key discovery was the ability of 2-(methylthio)pteridine to undergo nucleophilic addition reactions. For instance, it was found to react with nucleophiles like sodium bisulfite and dimedone, which add across the 3,4-double bond. rsc.org Furthermore, reduction of 2-(methylthio)pteridine with sodium borohydride (B1222165) was shown to yield the 3,4-dihydro derivative. rsc.org These early studies established the fundamental reactivity patterns of 2-(methylthio)pteridine, paving the way for its use as a versatile building block in the synthesis of more complex pteridine derivatives.

Chemical Properties and Spectroscopic Data

The compound "Pteridine, 2-(methylthio)-" has the molecular formula C7H6N4S and a molecular weight of 178.2143 g/mol . angenechemical.com

| Property | Value |

| Molecular Formula | C7H6N4S |

| Molecular Weight | 178.2143 g/mol |

| CAS Number | 16878-77-6 |

Table 1: Chemical Properties of 2-(methylthio)pteridine. angenechemical.com

Spectroscopic data is crucial for the characterization of 2-(methylthio)pteridine and its derivatives. For example, in the 1H NMR spectra of 2-(methylthio)benzo[g]pteridine derivatives, a characteristic single peak for the methyl group protons appears around 2.69 ppm. tandfonline.comsemanticscholar.org The 13C NMR spectra of pteridines, including those with a 2-(methylthio) substituent, have also been studied to understand the electronic distribution within the heterocyclic ring system. researchgate.net

Synthesis and Reactions

The synthesis of 2-(methylthio)pteridine derivatives often starts from a corresponding 2-thioxo-pteridine. Methylation of the thioxo group, typically using methyl iodide in the presence of a base like potassium hydroxide (B78521), yields the 2-(methylthio) derivative. tandfonline.comsemanticscholar.org

The reactivity of 2-(methylthio)pteridine is dominated by the chemistry of the 2-(methylthio) group and the pteridine ring itself.

Nucleophilic Substitution: The 2-(methylthio) group is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone for the synthesis of a wide range of 2-substituted pteridines. For example, reaction with amines leads to the formation of 2-aminopteridines. nih.govtandfonline.com

Nucleophilic Addition: 2-(Methylthio)pteridine can undergo nucleophilic addition across the 3,4-double bond with reagents such as sodium hydrogen sulphite, dimedone, and barbituric acid. rsc.org

Reduction: Reduction with sodium borohydride results in the formation of the 3,4-dihydro-derivative. rsc.org

Oxidation: The methylthio group can be oxidized to a methylsulfonyl group, which is an even better leaving group, further enhancing its reactivity towards nucleophilic displacement. sci-hub.se

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfanylpteridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTLWEUAGAFRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=NC=CN=C2C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356456 | |

| Record name | Pteridine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16878-77-6 | |

| Record name | Pteridine, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthio Pteridine and Its Derivatives

Established Synthetic Pathways for Pteridine (B1203161), 2-(methylthio)- Core Structures

The foundational approaches to constructing the 2-(methylthio)pteridine ring system predominantly rely on the cyclocondensation of appropriately substituted pyrimidine (B1678525) precursors.

A primary and versatile method for constructing the pteridine ring system is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. derpharmachemica.commdpi.comorientjchem.org This approach, known as the Gabriel-Isay synthesis, allows for the formation of the pyrazine (B50134) ring onto the existing pyrimidine core.

For the synthesis of 2-(methylthio)pteridines, the key starting material is a pyrimidine bearing a methylthio group at the 2-position and amino groups at the 4- and 5-positions. For instance, 4,6-diamino-2-(methylthio)pyrimidine can be prepared by the S-methylation of 4,6-diamino-2-thiopyrimidine using methyl iodide. nih.govtandfonline.com This precursor is then typically converted into a more reactive intermediate, 4,6-diamino-2-methylthio-5-nitrosopyrimidine, through treatment with sodium nitrite (B80452) in an acidic medium. nih.govtandfonline.com The subsequent reduction of the 5-nitroso group to an amine, followed by condensation with a dicarbonyl compound like glyoxal (B1671930) or biacetyl, yields the desired 2-(methylthio)pteridine. nih.govoup.com

Similarly, 8-substituted 2-(methylthio)pteridin-4(8H)-ones have been synthesized through the condensation of 5-amino-6-(substituted amino)-2-(methylthio)pyrimidin-4(3H)-ones with dicarbonyl compounds such as glyoxal, biacetyl, and benzil. researchgate.net Another variation involves the reaction of 5,6-diamino-2-(benzylsulfanyl)pyrimidin-4(3H)-one with biacetyl to produce 2-(benzylsulfanyl)-6,7-dimethyl-4(3H)-pteridinone. derpharmachemica.com

The following table summarizes representative pyrimidine precursors used in condensation reactions.

| Pyrimidine Precursor | Dicarbonyl Compound | Resulting Pteridine Derivative |

| 4,5-Diamino-2-(methylthio)pyrimidine (after nitrosation and reduction) | Glyoxal | 2-(Methylthio)pteridine |

| 4,5-Diamino-2-(methylthio)pyrimidine (after nitrosation and reduction) | Biacetyl | 6,7-Dimethyl-2-(methylthio)pteridine |

| 5-Amino-6-(substituted amino)-2-(methylthio)pyrimidin-4(3H)-one | Glyoxal, Biacetyl, Benzil | 8-Substituted 2-(methylthio)pteridin-4(8H)-ones |

| 5,6-Diamino-2-(benzylsulfanyl)pyrimidin-4(3H)-one | Biacetyl | 2-(Benzylsulfanyl)-6,7-dimethyl-4(3H)-pteridinone |

Aminolysis serves as a method to introduce substituents at the 2-position of the pyrimidine ring prior to the formation of the pteridine core. This is particularly useful for synthesizing pteridines with an amino acid residue at this position. The process involves the nucleophilic displacement of the methylthio group from a precursor like 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine (B1384137) by an appropriate amino acid. oup.com

This reaction is typically carried out by heating the methylthiopyrimidine with an excess of the amino acid in an aqueous solution. oup.com The use of sodium salts of the amino acids can facilitate the reaction. oup.com For example, heating 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine with various amino acids such as 6-aminohexanoic acid, L-alanine, and glycine (B1666218) leads to the corresponding N-(4-amino-6-hydroxy-5-nitroso-2-pyrimidinyl)amino acids. oup.com These intermediates can then be cyclized to form the desired N-(2-pteridinyl)amino acids. oup.comoup.com

Condensation Reactions Utilizing Pyrimidine Precursors (e.g., 4,5-diamino-6-hydroxy-2-(methylthio)pyrimidine)

Advanced Strategies for Functionalization and Diversification

Once the 2-(methylthio)pteridine core is established, its periphery can be modified using a range of advanced synthetic strategies to introduce diverse functional groups.

The Wittig reaction is a powerful tool for introducing alkene functionalities at the C-6 position of the pteridine ring. researchgate.netnih.gov This methodology utilizes 2-thioalkyl-6-formylpteridines as substrates. researchgate.netrsc.org These aldehyde precursors can be reacted with various Wittig reagents (phosphorus ylides) to generate a wide range of 6-substituted pteridines with alkene, ester, ketone, amide, and cyano groups. researchgate.netnih.govresearchgate.net For instance, the reaction of 2-(methylthio)-4-oxo-3,4-dihydropteridine-6-carbaldehyde with methyl (triphenylphosphoranylidene)acetate yields methyl (2E)-3-[2-(methylthio)-4-oxo-3,4-dihydropteridin-6-yl]prop-2-enoate. researchgate.net This approach has been instrumental in the synthesis of highly functionalized pteridines. researchgate.netresearchgate.netresearchgate.netmolaid.com

The table below provides examples of functional groups introduced via Wittig reactions on 2-thioalkyl-6-formylpteridines.

| Wittig Reagent | Introduced Functional Group |

| (Triphenylphosphoranylidene)acetonitrile | Cyanoalkene |

| Methyl (triphenylphosphoranylidene)acetate | Ester |

| N,N-Dimethyl-2-(triphenylphosphoranylidene)acetamide | Amide |

| 1-(Triphenylphosphoranylidene)-2-propanone | Ketone |

The 2-methylthio group is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) by various amines. nih.govtandfonline.com This reaction provides a direct route to 2-aminopteridine derivatives. The reactivity of the 2-methylthio group can be further enhanced by oxidation to the corresponding 2-methylsulfonyl group, which is even more readily displaced. nih.govgrafiati.com

This strategy has been widely employed. For example, the 2-methylthio group of 5-nitrosopyrimidines can be displaced by amines like 1-methylpiperazine (B117243) before the cyclization to form the pteridine ring. nih.gov In other cases, the displacement is performed on the fully formed pteridine ring system. The reaction of 4-amino-2-methylthio-6,7-diphenylpteridine with morpholine (B109124) or piperidine (B6355638) yields the corresponding 2-amino-substituted pteridines. nih.govtandfonline.com This method is also used in the synthesis of 2-deoxo-5-deazaflavin analogues, where the 2-methylthio group is replaced by various alkylamines. The reaction conditions typically involve heating the 2-(methylthio)pteridine with the desired amine, sometimes in a solvent like ethanol, diglyme, or dimethylformamide (DMF). nih.gov

Nitrosative cyclization is a key strategy that leverages a nitroso group to facilitate the formation of the pyrazine ring of the pteridine system or to construct related fused heterocyclic systems. As mentioned previously, the synthesis of the pteridine core often proceeds through a 5-nitrosopyrimidine (B66288) intermediate. derpharmachemica.commdpi.comnih.govtandfonline.com

In a more advanced application, nitrosative cyclization of 6-(N-alkylanilino)-2-methylthiopyrimidin-4(3H)-ones can be used to synthesize flavin analogues. This reaction leads to the formation of 2-deoxo-2-methylthioflavin-5-oxides.

The principles of using nitroso or nitro groups for cyclization extend to the synthesis of more complex fused systems like azolo[1,5-a]pteridines. The synthesis of these compounds can involve the nitration of an azolo[1,5-a]pyrimidine, followed by reduction of the nitro group to an amine and subsequent cyclization to form an additional fused ring. urfu.runih.gov While not directly forming "Pteridine, 2-(methylthio)-", these methods highlight the versatility of nitrosation and nitration reactions in the broader field of fused pyrimidine chemistry. rsc.org

Methylation of Thioxo-Pteridines to Form Methylthio Derivatives

The synthesis of 2-(methylthio)pteridines is commonly achieved through the S-methylation of the corresponding 2-thioxopteridine precursors. This reaction is a straightforward and efficient method for introducing the methylthio group onto the pteridine core. The process typically involves the use of a methylating agent, such as methyl iodide, in the presence of a base.

A common starting material for this synthesis is 4,6-diamino-2-thiopyrimidine, which can be prepared by condensing thiourea (B124793) with malononitrile (B47326) in the presence of sodium ethoxide. nih.govtandfonline.com This thiopyrimidine is then S-methylated using ethanolic methyl iodide at reflux to yield 4,6-diamino-2-methylthiopyrimidine. nih.govtandfonline.com This intermediate serves as a crucial building block for the subsequent construction of the pteridine ring system.

Similarly, thioxobenzo[g]pteridine derivatives can be methylated to form their 2-(methylthio) counterparts. tandfonline.com For instance, the reaction of specific thioxobenzo[g]pteridines with methyl iodide in the presence of potassium hydroxide (B78521) leads to the formation of 2-(methylthio)benzo[g]pteridin derivatives. tandfonline.com Spectroscopic analysis, such as ¹H NMR, confirms that the methylation occurs specifically on the sulfur atom, showing a characteristic singlet peak for the S-methyl group. tandfonline.com

The table below summarizes representative methylation reactions for the formation of methylthio precursors and derivatives.

Table 1: Examples of Methylation Reactions

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4,6-diamino-2-thiopyrimidine | Methyl iodide, ethanol | 4,6-diamino-2-methylthiopyrimidine | nih.govtandfonline.com |

| 2,3-dihydro-2-thioxobenzo[g]pteridin-4(1H,5H,10H)-one | Methyl iodide, potassium hydroxide | 2-(Methylthio)benzo[g]pteridin derivative | tandfonline.com |

Mannich Reactions for Pteridine Conjugation

The Mannich reaction is a three-component condensation reaction that provides a versatile method for the aminomethylation of various compounds, including pteridine derivatives. nrochemistry.comwikipedia.orglibretexts.org This reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an acidic proton. libretexts.org In the context of pteridine chemistry, thioxopteridines can serve as the acidic component.

The reaction mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde (B43269). wikipedia.orglibretexts.org The thioxopteridine, existing in tautomeric equilibrium with its thiol form, then acts as a nucleophile. The thiol tautomer attacks the iminium ion, leading to the formation of a β-amino-thiocarbonyl compound, effectively conjugating the amine to the pteridine scaffold via a methylene (B1212753) bridge. researchgate.net

This methodology has been successfully applied to benzopteridinethione, which was aminomethylated using various primary aromatic amines and a 37% formaldehyde solution to create new pteridine conjugates. researchgate.net The proposed mechanism highlights the tautomerization of the thiocarbonyl to a thiol, which then attacks the pre-formed iminium ion to yield the final Mannich base. researchgate.net

Chemo- and Regioselective Synthesis in 2-(methylthio)pteridine Chemistry

Chemo- and regioselectivity are critical aspects of synthesizing complex, substituted 2-(methylthio)pteridine derivatives. The pteridine ring system has multiple reactive sites, and controlling the position of substitution is essential for developing compounds with specific properties. The 2-(methylthio) group often plays a role in directing or facilitating these selective reactions.

A key strategy involves the stepwise introduction of substituents onto a pyrimidine precursor before the final cyclization to form the pteridine ring. For instance, 4-amino-6-chloro-2-(methylthio)pyrimidine (B89464) is a versatile intermediate. nih.govtandfonline.com The chloro group at the C-4 position is more susceptible to nucleophilic displacement than the 2-(methylthio) group. This allows for the regioselective introduction of various amines at the 4-position while leaving the methylthio group intact. nih.govtandfonline.com

The resulting 4-amino-2-(methylthio)pyrimidines can then undergo further modifications, such as 5-nitrosation. Subsequently, the 2-(methylthio) group can be displaced by a different amine, demonstrating the ability to selectively functionalize different positions in a controlled manner. tandfonline.com The final step often involves the reduction of the nitroso group and condensation with a dicarbonyl compound like glyoxal to form the pteridine ring. nih.govtandfonline.com This robust approach ensures that a single, desired regioisomer is produced. nih.govtandfonline.com

Another example of regioselectivity is seen in the reaction of 2,4-dichloropteridine, which reacts preferentially at the C-4 position with one equivalent of an amine. nih.gov This inherent reactivity allows for the synthesis of pteridines with different substituents at the 2- and 4-positions.

Synthetic Approaches to Reduced and Oxidized Forms of 2-(methylthio)pteridine Analogues

The synthesis of reduced (dihydro- and tetrahydro-) and oxidized forms of 2-(methylthio)pteridine analogues expands the chemical space and allows for the modulation of their biological properties.

Reduced Forms: The reduction of the pteridine ring system can be achieved using various reagents. A common method for creating dihydropteridines involves the reduction of a 5-nitrosopyrimidine precursor using sodium dithionite, followed by cyclization. orientjchem.org For the synthesis of 5,6,7,8-tetrahydropteridine (B83983) derivatives, catalytic hydrogenation (e.g., using H₂ with a 10% Pd on C catalyst) or the use of reducing agents like sodium triacetoxyborohydride (B8407120) can be employed on the fully aromatic pteridine core. nih.gov For example, the reduction of a 2-(4-methylpiperazin-1-yl)-4-aminopteridine derivative with sodium triacetoxyborohydride in acetic acid yielded the corresponding 5,6,7,8-tetrahydropteridine. nih.gov

Oxidized Forms: Oxidation of 2-(methylthio)pteridines can occur at both the pteridine ring nitrogens and the exocyclic methylthio group. The oxidation of pteridines with reagents like 30% hydrogen peroxide in trifluoroacetic acid can afford the corresponding N-oxides. derpharmachemica.com The methylthio group itself can be oxidized to a methylsulfonyl group (a sulfone) using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. google.com This methylsulfonyl group is an excellent leaving group, which can be easily displaced by various nucleophiles, providing a route to further functionalize the 2-position of the pteridine ring. google.com

The table below provides examples of synthetic methods for reduced and oxidized pteridine analogues.

Table 2: Synthesis of Reduced and Oxidized Pteridine Analogues

| Starting Material | Reagent/Condition | Product Type | Reference |

|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)pteridin-4-amine | NaHB(OAc)₃, acetic acid | 5,6,7,8-Tetrahydropteridine | nih.gov |

| 2-Amino-4-alkoxy-pteridine | 30% H₂O₂, trifluoroacetic acid | N(8)-oxide derivative | derpharmachemica.com |

Reactivity and Mechanistic Investigations of 2 Methylthio Pteridine

Nucleophilic Addition Reactions of the Pteridine (B1203161) Ring System

The electron-deficient character of the pteridine nucleus makes it a prime target for nucleophilic attack. These reactions are a key aspect of pteridine chemistry, with the position of attack being highly dependent on the substitution pattern of the ring.

2-(Methylthio)pteridine readily undergoes nucleophilic addition across its 3,4-double bond. rsc.org A variety of nucleophilic agents have been shown to add to this position, including sodium hydrogen sulfite, dimedone, pyrimidine-4,6-diol, barbituric acid, and thiobarbituric acid. rsc.org These reactions result in the formation of 4-substituted 3,4-dihydropteridine-2-thiols as 1:1 adducts. rsc.org The driving force for this reaction is the relief of ring strain and the formation of a more stable, less electron-deficient dihydropteridine system.

In contrast, the introduction of a methyl group at the 4-position, as in 4-methyl-2-(methylthio)pteridine, sterically hinders nucleophilic attack at the 3,4-double bond, and this compound does not react with reagents like dimedone. rsc.org

Table 1: Nucleophilic Addition Reactions to 2-(methylthio)pteridine

| Nucleophilic Reagent | Product Type | Reference |

|---|---|---|

| Sodium Hydrogen Sulfite | 4-Substituted 3,4-dihydropteridine-2-thiol | rsc.org |

| Dimedone | 4-Substituted 3,4-dihydropteridine-2-thiol | rsc.org |

| Pyrimidine-4,6-diol | 4-Substituted 3,4-dihydropteridine-2-thiol | rsc.org |

| Barbituric Acid | 4-Substituted 3,4-dihydropteridine-2-thiol | rsc.org |

| Thiobarbituric Acid | 4-Substituted 3,4-dihydropteridine-2-thiol | rsc.org |

Pteridines are known to undergo covalent hydration, a process where a molecule of water adds across a carbon-nitrogen double bond. While pteridine-2-thiol (B1628156) undergoes covalent hydration at the 3,4-double bond, 2-(methylthio)pteridine behaves differently. rsc.org In acidic solution, 2-(methylthio)pteridine adds water across the 5,6- and 7,8-double bonds of the pyrazine (B50134) ring, forming a dihydrate. rsc.org This indicates that the methylthio group alters the electron distribution in the pteridine ring, making the pyrazine ring more susceptible to hydration under acidic conditions. The catalysis of covalent hydration of pteridine has been studied, highlighting the influence of the molecular environment on this reaction. nih.gov

Addition Across the 3,4-Double Bond

Reduction Reactions of 2-(methylthio)pteridine (e.g., Sodium Borohydride (B1222165) Reductions)

Sodium borohydride (NaBH4), a mild reducing agent, is effective in the reduction of the pteridine ring system. commonorganicchemistry.com When 2-(methylthio)pteridine is treated with sodium borohydride, reduction occurs selectively at the 3,4-double bond, yielding the corresponding 3,4-dihydro-derivative. rsc.org This selective reduction is consistent with the general reactivity of NaBH4 towards polarized double bonds in heterocyclic systems.

Hydrolytic Transformations of 2-(methylthio)pteridine Derivatives

The methylthio group in 2-(methylthio)pteridine derivatives can be susceptible to hydrolysis, particularly when the pteridine ring is further substituted. For instance, in some 6-substituted 2,4-diaminopteridines, the methylthio group can be displaced under hydrolytic conditions. scielo.org.za The reactivity of the methylthio group towards hydrolysis can be influenced by the nature of other substituents on the pteridine ring. For example, the hydrolysis of the 2-methylthio group in some pteridine derivatives can lead to the formation of the corresponding 2-oxo derivatives. researchgate.net

Reactivity Towards Various Reagents (e.g., electrophilic agents, carbanionic reagents)

The electron-deficient nature of the pteridine ring makes it generally unreactive towards electrophilic attack at carbon atoms. However, the nitrogen atoms can be susceptible to electrophilic attack, such as N-alkylation. herts.ac.uk

Conversely, the pteridine ring is highly reactive towards carbanionic reagents. 2-(Methylthio)pteridine reacts with carbanionic reagents, which add across the 3,4-double bond in a Michael-type addition. rsc.org

Intramolecular and Intermolecular Adduct Formation in Substituted 2-(methylthio)pteridines

Substituted 2-(methylthio)pteridine derivatives can undergo both intramolecular and intermolecular adduct formation. For example, certain 8-substituted 2-(methylthio)pteridin-4(8H)-ones, which possess a quinonoid cross-conjugated π-electron system, are susceptible to nucleophilic additions at the 7-position. researchgate.net This can lead to the formation of intramolecular and intermolecular covalent adducts. researchgate.net Similarly, methylation of some 2,4-dithiolumazines can lead to 2,4-bis(methylthio)pteridine derivatives that form covalent inter- or intramolecular 7,8-adducts. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Methylthio Pteridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(methylthio)pteridine and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise location of each atom within the molecule can be determined.

In ¹H NMR spectroscopy, the protons on the pteridine (B1203161) ring and the methylthio group exhibit characteristic chemical shifts. For instance, the protons at positions 6 and 7 of the pteridine core typically appear as distinct signals in the downfield region of the spectrum, providing insights into the electronic environment of the pyrazine (B50134) ring. The singlet signal corresponding to the methyl protons of the 2-methylthio group is readily identifiable and serves as a key marker for this substitution pattern.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the molecule. Each carbon atom in 2-(methylthio)pteridine gives rise to a unique signal, and the chemical shifts are indicative of their hybridization and neighboring atoms. The carbon atom of the methyl group in the methylthio substituent, for example, will have a characteristic chemical shift that distinguishes it from the aromatic carbons of the pteridine ring system.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 2-(methylthio)pteridine with high accuracy. By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, the exact molecular mass can be established, confirming the elemental composition of the compound. High-resolution mass spectrometry (HRMS) can further provide the elemental formula of the molecule, offering a high degree of confidence in its identification.

When coupled with liquid chromatography (LC), mass spectrometry (LC-MS) becomes an even more potent tool for the analysis of 2-(methylthio)pteridine. LC separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. This separation capability allows for the assessment of the purity of a 2-(methylthio)pteridine sample. The subsequent detection by MS confirms the identity of the main compound and any potential impurities. This combined approach is crucial for quality control and for studying the metabolic fate of pteridine derivatives in biological systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of characteristic functional groups.

For 2-(methylthio)pteridine, the IR spectrum would display absorption bands corresponding to the various bonds within the molecule. For instance, the C-H stretching vibrations of the aromatic pteridine ring and the methyl group would appear in distinct regions of the spectrum. The C=N and C=C stretching vibrations of the heterocyclic ring system would also give rise to characteristic absorption bands. The presence of the C-S bond of the methylthio group can also be identified by its characteristic stretching and bending vibrations, further confirming the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and pH-Dependent Spectral Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pteridine derivatives, including 2-(methylthio)pteridine, possess a conjugated system of double bonds, which gives rise to characteristic absorption bands in the UV-Vis region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that are characteristic of the compound's electronic structure.

The UV-Vis spectrum of 2-(methylthio)pteridine is also sensitive to the pH of the solution. The pteridine ring system contains several nitrogen atoms that can be protonated or deprotonated depending on the pH. These protonation/deprotonation events alter the electronic structure of the molecule, leading to shifts in the absorption bands. By recording UV-Vis spectra at different pH values, it is possible to determine the pKa values of the ionizable groups in the molecule. This pH-dependent spectral analysis is crucial for understanding the behavior of 2-(methylthio)pteridine in different chemical and biological environments. For example, a color change may be observed as the pH is adjusted, which can be correlated with specific structural transformations. google.com

Theoretical and Computational Chemistry of 2 Methylthio Pteridine Systems

Quantum Chemical Studies on Electronic Structure and Tautomerism

Quantum chemical calculations are fundamental to understanding the electronic structure and tautomeric equilibria of pteridine (B1203161) systems. The 2-(methylthio)pteridine core can exist in several tautomeric forms, primarily involving proton migration between the nitrogen atoms of the pteridine rings and the exocyclic sulfur atom (thione-thiol tautomerism).

Computational studies, often employing Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been used to determine the relative stabilities of these tautomers. For related heterocyclic systems like 2-thioxo- and 2-selenoxopyrimidin-4-ones, quantum chemical analyses have shown that the 2-oxo or corresponding 2-thioxo forms are energetically more favorable in the gas phase and in various solvents. researchgate.net Similar investigations on 1,2,4-triazole-3-thione derivatives consistently show the thione form to be the most stable tautomer in the gas phase across different levels of theory, including HF, B3LYP, and MP2. nih.gov

In a computational study of a related pteridine derivative, 6,7-dimethyl-4-hydroxy-2-mercaptopteridine, calculations were crucial in identifying the most thermodynamically stable tautomer, the oxothione form, in an aqueous environment. researchgate.net The stability of different tautomers is critical as it dictates the molecule's reactivity and its preferred mode of interaction with biological receptors. The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is a key determinant of this stability. mdpi.com For instance, investigations into 2-aminopyrrole, another heterocyclic system with prototropic potential, have used DFT to explore the full tautomeric equilibria, revealing that while imino tautomers are less stable, they possess exceptionally high basicity at the imino nitrogen atom. mdpi.com This highlights how quantum chemical calculations can uncover the subtle electronic properties that govern the chemical behavior of different tautomeric forms.

Computational Investigations of Reaction Mechanisms and Activation Energies

Computational chemistry provides a powerful lens for investigating the mechanisms of chemical reactions involving 2-(methylthio)pteridine derivatives. By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies (Ea), which are the energy barriers that must be overcome for a reaction to proceed. longdom.org

A key application is understanding nucleophilic substitution reactions, where the 2-methylthio group acts as a good leaving group, allowing for the introduction of various functional groups at the C2 position. nih.govresearchgate.net Computational models can elucidate the step-by-step pathway of these substitutions. For example, studies on the ipso-nitration of related thieno[2,3-d]pyrimidin-4-ones have used HF and DFT calculations to model the intermediates and products, explaining the regioselectivity of the reaction. researchgate.net

Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as a 2-(methylthio)pteridine derivative, within the active site of a biological target. researchgate.net This method is pivotal in structure-based drug design for identifying potential new therapeutic agents. nih.govcore.ac.uk

Derivatives of 2-(methylthio)pteridine have been investigated as inhibitors of various enzymes. For example, molecular docking studies of 2-(methylthio)benzo[g]pteridinone derivatives against the cyclooxygenase-2 (COX-2) enzyme have been performed. semanticscholar.org These studies predict how the ligands fit into the enzyme's active site and identify key interactions, such as hydrogen bonds with amino acid residues like His90, Arg120, and Tyr355, that stabilize the ligand-enzyme complex. semanticscholar.org

In another significant area, 2-(methylthio)pteridine analogs have been designed as inhibitors of protein tyrosine kinases (PTKs), which are important targets in cancer therapy. nih.govcore.ac.uk Docking studies using programs like AutoDock evaluate the binding free energies (ΔGb) and inhibition constants (Ki) of these compounds. core.ac.uk The results help to establish a structure-activity relationship (SAR), correlating the structural features of the ligands with their inhibitory potency. For many synthesized compounds, a reasonable correlation has been found between the computationally predicted binding free energy and the experimentally measured IC50 values. nih.gov

| Compound Type | Target | Binding Free Energy (ΔGb) (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-deoxo-2-methylthioflavin-5-oxides | PTK (PDB: 1t46) | -9.11 to -7.43 | Not specified | core.ac.uk |

| Other deazaflavin derivatives | PTK (PDB: 1t46) | -14.83 to -12.75 | Not specified | core.ac.uk |

| 5-deazaalloxazine analogs | c-kit PTK (PDB: 1t46) | -11.07 (for compound 3h) | Not specified | nih.gov |

| Compound | Target | Binding Energy (S) (kcal/mol) | Key H-Bond Interactions | Reference |

|---|---|---|---|---|

| Compound 4 (oxadiazole derivative) | COX-2 | -10.99 | His90, Arg120, Tyr355 | semanticscholar.org |

| Compound 8 | COX-2 | -10.79 | Leu352, Gln292, Arg513 | semanticscholar.org |

| S-58 (Reference Ligand) | COX-2 | -11.93 | Arg513, His90 | semanticscholar.org |

Density Functional Theory (DFT) Applications in Pteridine Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pteridine systems due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com It is widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comherts.ac.uk

In pteridine research, DFT calculations are crucial for:

Optimizing Molecular Geometries: DFT is used to determine the stable three-dimensional structures of 2-(methylthio)pteridine derivatives. researchgate.net

Analyzing Electronic Properties: DFT allows for the calculation of key molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

Investigating Tautomerism and Reaction Mechanisms: As mentioned previously, DFT is a primary tool for calculating the relative energies of tautomers and the activation barriers of reactions. researchgate.netresearchgate.net Functionals like B3LYP are commonly employed for these purposes. researchgate.netconicet.gov.ar

Understanding Drug-Target Interactions: Within a quantum mechanics/molecular mechanics (QM/MM) framework, DFT can be used to model the electronic details of interactions in an enzyme's active site, providing a more accurate description of binding than molecular mechanics alone. nih.gov

The application of DFT provides deep insights that guide the rational design of new pteridine-based compounds with desired properties. researchgate.netnih.gov For example, by calculating atomic charge distributions and local electron densities, DFT can identify the most likely sites for electrophilic or nucleophilic attack, thus predicting chemical reactivity. mdpi.com

Spectroscopic Property Predictions through Computational Methods

Computational methods, particularly those based on DFT, are increasingly used to predict and interpret the spectroscopic properties of molecules like 2-(methylthio)pteridine. These predictions are invaluable for confirming molecular structures and understanding electronic transitions.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of molecules. The computed vibrational frequencies, after appropriate scaling, can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. nih.govjchemrev.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). herts.ac.ukjchemrev.com It calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption bands observed experimentally. This allows for a detailed interpretation of the relationship between a molecule's electronic structure and its UV-Vis spectrum. jchemrev.com

Mass Spectrometry: Modern computational approaches, including deep learning models, are being developed to predict tandem mass spectra (MS/MS) from a molecule's 3D conformation. nih.gov Such tools can help in the structural elucidation of novel pteridine derivatives by comparing predicted fragmentation patterns with experimental data. nih.gov

By integrating computational predictions with experimental spectroscopic data, researchers can achieve a more comprehensive and accurate characterization of 2-(methylthio)pteridine systems.

Biochemical Interactions and Mechanistic Studies of 2 Methylthio Pteridine Analogs in Vitro

Enzyme Modulation and Inhibition Mechanisms

The strategic placement of substituents on the 2-(methylthio)pteridine core allows for targeted interactions with various enzymes, leading to modulation of their activity or outright inhibition.

Tetrahydrobiopterin (B1682763) (BH4) is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases (NOS). mdpi.comwikipedia.org Its deficiency or dysregulation is implicated in numerous pathological conditions. nih.gov Synthetic methodologies have been developed to produce polyfunctional 6-substituted pteridines starting from 2-alkylthio-6-formylpteridines. researchgate.netresearchgate.net These synthetic strategies are part of a broader research effort aimed at creating compounds that may serve as modulators of tetrahydrobiopterin activity. researchgate.netresearchgate.net While the synthesis of 2-(methylthio)pteridine derivatives has been identified as a promising approach for developing such modulators, specific mechanistic studies detailing their direct interaction with and modulation of BH4 activity are not extensively documented in the current literature. The therapeutic administration of pterin (B48896) analogs, such as sapropterin (B162354) (a synthetic form of BH4), is a clinical strategy for managing BH4 deficiencies, highlighting the importance of this pathway as a therapeutic target. nih.gov

Dihydroneopterin aldolase (B8822740) (DHNA) is a key enzyme in the folate biosynthetic pathway in various microorganisms, catalyzing the conversion of 7,8-dihydroneopterin (B1664191) to 6-hydroxymethyl-7,8-dihydropterin. ebi.ac.uknih.gov This makes it an attractive target for the development of novel antimicrobial agents, as the pathway is absent in humans. ebi.ac.uk The synthesis of functionalized 6-substituted pteridines from 2-(methylthio)pteridine precursors has been reported as a component of a methodology to prepare compounds that could act as inhibitors of dihydroneopterin aldolase. researchgate.netresearchgate.net However, detailed in vitro studies and specific inhibition mechanisms for 2-(methylthio)pteridine analogs against DHNA remain an area for further investigation.

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing pro-inflammatory mediators like leukotrienes. tandfonline.comdntb.gov.ua Inhibition of these enzymes is a key strategy for treating inflammatory diseases. A novel series of N-substituted 2,4-diaminopteridines, derived from 2-(methylthio)pyrimidine (B2922345) precursors, have been synthesized and evaluated as inhibitors of soybean lipoxygenase (sLOX), which serves as a model for mammalian LOXs. tandfonline.comnih.govdntb.gov.uaacs.org

These studies have established the 2,4-diaminopteridine (B74722) structure as a new scaffold for LOX inhibition. tandfonline.comdntb.gov.ua The inhibitory potency of these compounds is highly dependent on the nature of the substituents at the 2, 4, 6, and 7 positions of the pteridine (B1203161) ring. For instance, potent inhibitors of sLOX with IC50 values as low as 0.1 µM have been identified. tandfonline.comdntb.gov.ua Generally, substitution at the 4-amino group tends to increase potency. dntb.gov.ua

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| 18d | 2-(4-Methylpiperazin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-4-amine | 0.1 | tandfonline.com, dntb.gov.ua |

| 9 | N-Benzyl-2-(pyrrolidin-1-yl)pteridin-4-amine | 0.1 | tandfonline.com, dntb.gov.ua |

| 10a | N-Benzyl-2-(piperidin-1-yl)pteridin-4-amine | 0.1 | tandfonline.com, dntb.gov.ua |

| 18f | 2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | >10 | dntb.gov.ua |

| 18g | 6,7-Dimethyl-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine | >10 | dntb.gov.ua |

Note: The table above is interactive. You can sort the data by clicking on the column headers.

Dihydrofolate reductase (DHFR) is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. nih.govd-nb.info It is a well-established target for anticancer and antimicrobial drugs. tandfonline.comnih.gov The 2,4-diaminopteridine core is famously present in the potent DHFR inhibitor methotrexate. tandfonline.com

Studies on thio-containing pteridines have explored their potential as DHFR inhibitors. An in silico study predicted that certain pteridine derivatives containing a thione group have an affinity for the DHFR active site comparable to methotrexate. zsmu.edu.ua Subsequent in vitro testing confirmed DHFR-inhibiting activity, although it was significantly lower than that of methotrexate. For example, the most active compounds from this series, compounds 3.9 and 4.2 , exhibited lg(IC50) values of -5.889 and -5.233, respectively, compared to -7.605 for methotrexate. zsmu.edu.ua Another study reported that 6,7-disubstituted pteridines can act as selective inhibitors of Toxoplasma gondii DHFR. researchgate.net While the 2,4-diamino substitution is generally considered important for potent DHFR inhibition, some 2-amino-4-oxo pteridine analogs have also demonstrated dual inhibitory activity against both thymidylate synthase (TS) and DHFR. nih.gov

The synthesis of polyfunctional 6-substituted pteridines from 2-(methylthio)-4-oxo-3,4-dihydropteridine-6-carbaldehydes has been described, indicating the utility of the 2-methylthio group as a synthetic handle for creating potential enzyme inhibitors. zsmu.edu.ua

Lipoxygenase Inhibition Mechanisms

Antioxidant and Radical Scavenging Mechanisms

Reactive oxygen species (ROS) are implicated in a wide range of diseases characterized by chronic inflammation and oxidative stress. tandfonline.comdntb.gov.ua Pteridine derivatives have been investigated for their ability to counteract oxidative damage through radical scavenging.

A series of N-substituted 2,4-diaminopteridines, synthesized from 2-methylthiopyrimidine intermediates, were evaluated for their antioxidant properties in multiple assays. tandfonline.comdntb.gov.ua These assays measured the reduction of the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical and the inhibition of linoleic acid peroxidation. tandfonline.comdntb.gov.ua Several of these pteridine derivatives displayed potent radical-scavenging and lipid antioxidant activities. tandfonline.comdntb.gov.ua The antioxidant capacity was found to be highly dependent on the substitution pattern. For example, compound 18g was identified as a highly potent antioxidant in the linoleic acid peroxidation assay, with an IC50 of 0.1 µM. tandfonline.comdntb.gov.ua

A separate study on thio-containing pteridines also confirmed their antiradical activity, with some compounds showing efficacy higher than the reference antioxidant, ascorbic acid. zsmu.edu.ua A Density Functional Theory (DFT) study on 2-methylthio- tandfonline.comdntb.gov.uanih.govtriazolo[1,5-a]quinazolines suggested that the presence of the methylthio group and aromatic rings contributes to their radicalophilic nature and ability to stabilize radical species. zsmu.edu.ua The proposed mechanisms for antioxidant activity include hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). zsmu.edu.ua

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| 18g | Linoleic Acid Peroxidation | 0.1 | tandfonline.com, dntb.gov.ua |

| 5c | DPPH Radical Scavenging | 4.0 | tandfonline.com, dntb.gov.ua |

| 9 | DPPH Radical Scavenging | 4.0 | tandfonline.com, dntb.gov.ua |

| 13 | DPPH Radical Scavenging | 4.0 | tandfonline.com, dntb.gov.ua |

| 18e | DPPH Radical Scavenging | 4.0 | tandfonline.com, dntb.gov.ua |

| 22 | DPPH Radical Scavenging | 4.0 | tandfonline.com, dntb.gov.ua |

| 24 | DPPH Radical Scavenging | 4.0 | tandfonline.com, dntb.gov.ua |

Note: The table above is interactive. You can sort the data by clicking on the column headers.

Investigation of 2-(methylthio)pteridine as a Redox Mediator in Biochemical Systems

Redox mediators are small, redox-active molecules that can shuttle electrons between an enzyme's active site and an electrode surface, facilitating bioelectrocatalysis. wikipedia.orgherts.ac.uk Pterins are natural cofactors that function as redox mediators in a variety of enzymatic reactions. nih.gov

In another context, 2-methylthio-derivatives of flavin and alloxazine (B1666890) (which contain a pteridine-2,4-dione core) have been noted for their favorable antitumor properties, which were studied by docking them into the c-Kit protein tyrosine kinase active site, hinting at their potential role in modulating redox-sensitive signaling pathways. mdpi.com The ability of the pteridine ring system to undergo reversible electron transfers makes it an attractive scaffold for the rational design of redox mediators for various applications in bioelectrocatalysis and synthetic biology. herts.ac.uk

Interactions with Biological Macromolecules and Cellular Components (e.g., heme iron, nucleic acids)

In vitro studies have revealed that pteridine analogs, including those with a 2-(methylthio) scaffold, can interact with various biological macromolecules, leading to a range of biochemical effects. These interactions are pivotal to their observed biological activities, such as antioxidant and enzyme-inhibiting properties. The primary macromolecules of interest in these studies have been iron-containing proteins, particularly those with heme iron, and nucleic acids.

Interactions with Heme Iron-Containing Proteins

The interaction of pteridine derivatives with iron-containing enzymes, such as lipoxygenases, has been a subject of significant research. Lipoxygenases are iron-containing enzymes that catalyze the oxygenation of fatty acids. researchgate.net Certain N-substituted 2,4-diaminopteridines, synthesized from 4-amino-6-chloro-2-(methylthio)pyrimidine (B89464) precursors, have been identified as inhibitors of soybean lipoxygenase (LOX). nih.govtandfonline.com

The inhibitory activity of these pteridine derivatives against soybean LOX varies with the substitution pattern on the pteridine core. nih.govtandfonline.com For instance, substitution at the 4-amino group was found to generally increase the inhibitory potency. tandfonline.com The polarity of substituents also plays a role; a polar substituent on the (hetero)arylmethyl group at the 4-position or within the appended ring was shown to enhance potency. tandfonline.com In contrast, increasing the bulk of the substituents at the 6,7-positions of the pteridine ring did not improve and, in some cases, lowered the inhibitory activity. nih.govtandfonline.com

| Compound | Substitution Pattern | IC₅₀ (µM) |

|---|---|---|

| 4-Amino-2-(4-methylpiperazin-1-yl)pteridine | 6,7-unsubstituted | Weak Inhibition |

| 4-Amino-2-(4-methylpiperazin-1-yl)-6,7-dimethylpteridine | 6,7-dimethyl | Weak Inhibition |

| 4-Amino-2-(4-methylpiperazin-1-yl)-6,7-diphenylpteridine | 6,7-diphenyl | Weak Inhibition |

| 2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) | 6,7-unsubstituted | Potent Inhibition |

| 6,7-dimethyl-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18g) | 6,7-dimethyl | Lowered Activity |

Studies on other pteridine derivatives, such as 7,8-dihydroneopterin, have provided mechanistic insights into their interaction with heme proteins like hemoglobin and myoglobin. nih.gov In the presence of air, 7,8-dihydroneopterin can cause a dose-dependent cleavage of the porphyrin moiety of these proteins. nih.gov This process leads to the liberation of non-heme iron and carbon monoxide, which are produced in equimolar amounts. nih.gov The reaction is significantly accelerated by the addition of ferrous iron, although the total yield of porphyrin cleavage is determined by the pteridine concentration. nih.gov The proposed mechanism involves the reduction of the heme iron by 7,8-dihydroneopterin, which facilitates the binding of oxygen. nih.gov Subsequently, reactive oxygen species, likely generated through the autoxidation of the pteridine, are thought to mediate the cleavage of the heme group. nih.gov

Interactions with Nucleic Acids

Pteridine derivatives have also been developed as fluorescent analogs of natural nucleosides to probe the structure and interactions of DNA. nih.gov These analogs, which are similar in size and structure to native nucleosides, can be incorporated into oligonucleotides via automated DNA synthesis. nih.gov Once incorporated, their fluorescence properties become highly sensitive to the local environment, making them excellent probes for studying DNA interactions with other molecules. nih.gov

Fluorescent pteridine nucleoside analogs, such as the guanosine (B1672433) analogs 3-methylisoxanthopterin (3MI) and 6-methylisoxanthopterin (6MI), and the adenosine (B11128) analogs 3-methyl-6-aminopurine (6MAP) and N,N-dimethyl-6-aminopurine (DMAP), are used to monitor changes in DNA structure and dynamics. nih.gov Interactions with other molecules can be detected through changes in fluorescence intensity, anisotropy, lifetimes, and spectral shifts. nih.gov These tools are valuable for dissecting the mechanisms of DNA and RNA polymerases and for studying DNA repair and methylation. nih.gov The use of pteridines as nucleic acid analogues is a growing area of interest in medicinal chemistry and molecular biology. herts.ac.uk

Applications of 2 Methylthio Pteridine in Chemical and Biochemical Research

Development of Novel Chemical Scaffolds for Research Purposes

The pteridine (B1203161) ring system is a core structure in many biologically significant molecules, and 2-(methylthio)pteridine provides a robust platform for the synthesis of novel chemical scaffolds. nih.govtandfonline.comderpharmachemica.comijrpr.com The methylthio group at the C2 position is an excellent leaving group, readily displaced by various nucleophiles. This reactivity allows chemists to introduce a wide array of functional groups and build diverse molecular architectures.

Researchers have utilized 2-(methylthio)pteridine and its derivatives to construct libraries of compounds for screening in various biological assays. nih.govontosight.ai For instance, by reacting 2-(methylthio)pteridine derivatives with different amines, a series of N-substituted 2,4-diaminopteridines can be synthesized. nih.govtandfonline.com This approach has been used to create novel scaffolds for potential lipoxygenase inhibitors and antioxidants. nih.govtandfonline.com The versatility of the pteridine core, combined with the reactivity of the 2-methylthio group, makes it a valuable tool for generating structural diversity in the pursuit of new biologically active agents. nih.govtandfonline.comontosight.ai

Synthesis of Enzyme Cofactor Analogues and Biochemical Probes

The pteridine nucleus is central to the function of several essential enzyme cofactors, such as biopterin (B10759762) and folate. oup.comresearchgate.net The compound 4-Hydroxy-6-(L-erythro-1,2-dihydroxypropyl)-2-(methylthio)pteridine, a derivative of 2-(methylthio)pteridine, has been instrumental in the synthesis of biopterin analogues. oup.com In one study, this compound was converted into a 2-(2-aminoethylamino) analogue of biopterin. This analogue was then conjugated to β-D-galactosidase, creating a labeled antigen for use in developing an enzyme immunoassay for biopterin. oup.com Such assays are crucial for studying diseases linked to biopterin deficiencies. oup.com

Furthermore, the inherent fluorescence of many pteridine derivatives makes them ideal candidates for biochemical probes. tandfonline.comcancer.govnih.gov By chemically modifying 2-(methylthio)pteridine, researchers can synthesize fluorescent analogues that can be incorporated into biological systems to study molecular interactions. For example, fluorescent pteridine nucleoside analogues have been synthesized and incorporated into oligonucleotides to monitor DNA structure and its interactions with other molecules in real-time. nih.govnih.govcancer.gov The changes in the fluorescence properties of these probes upon binding or other molecular events provide valuable insights into complex biological processes. cancer.govnih.govnih.gov

Precursors for Diverse Functionalized Pteridine Derivatives in Medicinal Chemistry Research

In medicinal chemistry, 2-(methylthio)pteridine and its pyrimidine (B1678525) precursors are highly valued as starting materials for the synthesis of a wide range of functionalized pteridine derivatives. nih.govtandfonline.comzsmu.edu.ua The reactivity of the 2-methylthio group allows for its displacement by various nucleophiles, enabling the introduction of diverse substituents to modulate the biological activity of the resulting compounds. nih.govtandfonline.comrsc.org

A significant body of research focuses on synthesizing pteridine derivatives as potential therapeutic agents. ijrpr.comnih.gov For example, derivatives of 2,4-diaminopteridine (B74722) have been synthesized and evaluated for their potential as radical scavengers and anti-inflammatory agents. nih.govtandfonline.com In these syntheses, a common strategy involves the displacement of a chloro or methylthio group on a pyrimidine precursor, followed by cyclization to form the pteridine ring. nih.govtandfonline.com This approach has yielded compounds with potent inhibitory activity against enzymes like soybean lipoxygenase. nih.govtandfonline.com

Moreover, 2-(methylthio)pteridine derivatives serve as key intermediates in the synthesis of inhibitors for various enzymes implicated in disease. researchgate.netnih.gov For instance, pteridine-2,4-dione analogues have been synthesized and shown to be promising inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative diseases. nih.gov The ability to systematically modify the pteridine scaffold starting from 2-(methylthio)pteridine allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. nih.govtandfonline.comnih.gov

| Precursor Compound | Synthetic Target | Potential Application |

| 4-Amino-6-chloro-2-(methylthio)pyrimidine (B89464) | N-substituted 2,4-diaminopteridines | Antioxidants, Lipoxygenase inhibitors nih.govtandfonline.com |

| 2-(Methylthio)pteridin-4(1H)-one | Pteridine-based compounds | Anticancer agents ontosight.ai |

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Highly functionalized 6-substituted pteridines | Modulators of tetrahydrobiopterin (B1682763) activity, Dihydroneopterin aldolase (B8822740) inhibitors researchgate.net |

| 2-Thioxobenzo[g]pteridine derivatives | 2-(Methylthio)benzo[g]pteridine derivatives | Anti-inflammatory agents (COX-2 inhibitors) tandfonline.com |

Building Blocks for Oligonucleotide Synthesis and Nucleic Acid Analogues

The unique properties of the pteridine ring system, including its fluorescence, have led to its use in the synthesis of modified oligonucleotides and nucleic acid analogues. tandfonline.comresearchgate.netacs.orgmdpi.com These modified nucleic acids are powerful tools in molecular biology for studying DNA and RNA structure, function, and interactions. nih.govnih.gov

The synthesis of these analogues often involves the preparation of a phosphoramidite (B1245037) derivative of a pteridine nucleoside, which can then be incorporated into an oligonucleotide chain using automated DNA synthesizers. nih.govnih.govmetkinenchemistry.com For instance, 2-methylthio-8-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)-3H,8H-pteridine-4,7-dione has been synthesized as a building block for oligonucleotide synthesis. researchgate.net

Fluorescent pteridine nucleoside analogues, such as those derived from isoxanthopterin, are particularly valuable as probes. tandfonline.comcancer.gov When incorporated into DNA, their fluorescence is sensitive to the local environment, providing a means to monitor changes in DNA conformation during processes like protein binding or hybridization. nih.govnih.govcancer.gov These probes are designed to be minimally disruptive to the DNA structure. nih.gov The development of such building blocks, starting from pteridine precursors, is crucial for advancing our understanding of nucleic acid biochemistry. tandfonline.commdpi.comencyclopedia.pub

| Pteridine Building Block | Type of Analogue | Research Application |

| 2-Methylthio-8-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)-3H,8H-pteridine-4,7-dione | Deoxyribonucleoside | Oligonucleotide synthesis researchgate.net |

| 4-Amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) phosphoramidite | Fluorescent Adenosine (B11128) Analogue | DNA incorporation for fluorescence studies nih.govcancer.gov |

| 4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) phosphoramidite | Fluorescent Adenosine Analogue | DNA incorporation for fluorescence studies nih.govcancer.gov |

| 8-(2-deoxy-β-D-ribofuranosyl)-isoxanthopterin phosphoramidite | Fluorescent Deoxyguanosine Analogue | Fluorescent labeling of oligonucleotides tandfonline.com |

Research Tools for Elucidating Biochemical Pathways and Enzyme Function

The versatility of 2-(methylthio)pteridine and its derivatives makes them valuable research tools for dissecting complex biochemical pathways and understanding enzyme mechanisms. researchgate.netrsc.org By synthesizing modified substrates, inhibitors, or cofactor analogues, researchers can probe the active sites of enzymes and elucidate their roles in metabolic pathways. researchgate.netresearchgate.net

For example, the synthesis of highly functionalized 6-substituted pteridines from 2-thioalkyl-6-formylpteridines provides compounds that can act as modulators of tetrahydrobiopterin activity or as inhibitors of dihydroneopterin aldolase. researchgate.net These enzymes are involved in critical biological processes, and their study is essential for understanding certain metabolic disorders. researchgate.net The use of pteridine analogues as inhibitors has been instrumental in studying the folate pathway in various organisms. researchgate.net

Furthermore, nucleophilic addition reactions of 2-(methylthio)pteridine have been studied to understand its chemical reactivity. rsc.org For instance, it reacts with various nucleophilic agents across its 3,4-double bond. rsc.org Understanding these fundamental reactions is crucial for designing specific molecular probes and inhibitors to investigate enzyme function and metabolic pathways, such as pteridine metabolism in various organisms. nih.gov

Future Research Directions and Emerging Trends in 2 Methylthio Pteridine Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The future of 2-(methylthio)pteridine synthesis lies in the development of novel and sustainable methodologies that offer improved efficiency, atom economy, and environmental compatibility. While traditional methods like the Gabriel-Isay condensation have been foundational, emerging strategies are focusing on greener approaches. mdpi.comherts.ac.uk

One promising avenue is the use of polymer-supported synthesis, which can simplify purification processes and allow for the generation of libraries of 2-(methylthio)pteridine derivatives for high-throughput screening. mdpi.com Additionally, metal-free C-C coupling reactions under mild conditions represent an environmentally friendly alternative to traditional cross-coupling methods that often rely on heavy metal catalysts. herts.ac.uk The development of one-pot multicomponent reactions is another area of focus, aiming to reduce the number of synthetic steps, solvent waste, and energy consumption.

Future research will likely prioritize the use of renewable starting materials, greener solvents, and catalytic systems that can be recycled and reused. The application of flow chemistry to the synthesis of 2-(methylthio)pteridines could also offer significant advantages in terms of safety, scalability, and reaction control.

Advanced Mechanistic Studies, including Enantioselective Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and modification of 2-(methylthio)pteridines is crucial for the rational design of more efficient and selective transformations. While many synthetic methods are well-established, detailed mechanistic investigations, particularly for more complex reactions, are often lacking. Future work will likely involve the use of advanced spectroscopic techniques and kinetic studies to elucidate reaction pathways and identify key intermediates.

A particularly important and challenging area is the development of enantioselective transformations involving the pteridine (B1203161) core. The creation of a new chiral center during the hydrogenation of the pyrazine (B50134) ring of pteridines, for instance, can be controlled stereoselectively using chiral catalysts. researchgate.net Although direct enantioselective synthesis of 2-(methylthio)pteridine derivatives is not yet widely reported, the principles from asymmetric hydrogenation of related heterocyclic systems, such as pyridines, offer a roadmap for future exploration. researchgate.net The development of chiral catalysts that can effectively control the stereochemistry of reactions involving the 2-(methylthio)pteridine scaffold would be a significant breakthrough, opening up new avenues for the creation of chiral drugs and probes.

Integration of Computational and Experimental Techniques for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital in the design of novel 2-(methylthio)pteridine derivatives with specific biological activities. Molecular docking studies have already been successfully employed to predict the binding modes of 2-(methylthio)benzo[g]pteridine derivatives within the active site of enzymes like cyclooxygenase-2 (COX-2). tandfonline.comsemanticscholar.org These computational insights help in rationalizing the structure-activity relationships (SAR) and guiding the synthesis of more potent and selective inhibitors.

Future research will likely see a more profound integration of a wider range of computational tools. Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular dynamics simulations will be used to refine the design of 2-(methylthio)pteridine-based compounds targeting a variety of biological targets, including kinases and reductases. nih.gov This computational-driven approach will accelerate the discovery process, reduce the number of compounds that need to be synthesized and tested, and ultimately lead to the development of more effective therapeutic agents. The combination of computational design with experimental validation will be key to unlocking the full potential of the 2-(methylthio)pteridine scaffold.

Table 1: Examples of Computationally Studied 2-(methylthio)pteridine Derivatives and their Potential Targets

| Derivative Class | Potential Target | Computational Method | Reference |

| 2-(Methylthio)benzo[g]pteridines | Cyclooxygenase-2 (COX-2) | Molecular Docking | tandfonline.comsemanticscholar.org |

| 2-(Methylthio)pteridines | Pteridine Reductase 1 (PTR1) | Computational fragment-based design | nih.gov |

| 2-(Methylthio)alloxazine analogues | Kinases | Molecular Docking | nih.gov |

| 2-(Methylthio)pyrimido[4,5-b]quinolines | Protein Tyrosine Kinases (PTKs) | Structure-Based Drug Design (SBDD) | mdpi.com |

Design and Synthesis of Next-Generation 2-(methylthio)pteridine-Based Research Tools and Probes

The inherent fluorescence of many pteridine derivatives makes them attractive candidates for the development of molecular probes for biological imaging and assays. herts.ac.uk The 2-(methylthio)pteridine core can be functionalized to create next-generation research tools with enhanced photophysical properties, such as increased brightness, photostability, and sensitivity to their local environment.

Future efforts in this area will focus on designing probes that can report on specific biological events or the presence of particular analytes within living cells. This could include probes that change their fluorescence upon binding to a specific protein or nucleic acid, or probes that are sensitive to changes in the local microenvironment, such as pH or redox potential. The development of 2-(methylthio)pteridine-based fluorescent probes could provide powerful tools for studying complex biological processes with high spatial and temporal resolution. These probes could be valuable for investigating the roles of specific enzymes in disease or for monitoring the efficacy of therapeutic interventions in real-time. researchgate.net

Expanding the Scope of Biochemical Target Elucidation and Pathway Interrogation

While a number of biological targets for 2-(methylthio)pteridine derivatives have been identified, including cyclooxygenase-2 (COX-2), lipoxygenase, monoamine oxidase B (MAO-B), and nitric oxide synthase (NOS), there is significant potential to expand this scope. tandfonline.comnih.govnih.gov Future research will focus on the systematic elucidation of new biochemical targets and the interrogation of the biological pathways in which these targets are involved.

Modern target identification strategies, such as chemical proteomics and phenotypic screening, can be employed to identify the molecular targets of bioactive 2-(methylthio)pteridine compounds. Once a target is identified, these compounds can be used as chemical probes to dissect the function of that target within a cellular context and to explore its role in disease pathogenesis. This approach can lead to the validation of new drug targets and provide a deeper understanding of complex biological networks. The investigation of the methionine catabolic process is one such pathway where derivatives of 2-amino-4-(methylthio)butanoic acid, a structurally related compound, are involved, suggesting potential avenues for exploration with 2-(methylthio)pteridine probes. jax.org

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the physicochemical properties of 2-(methylthio)pteridine?

- Methodological Answer : Utilize a combination of experimental and computational techniques. For experimental characterization, measure topological polar surface area (PSA) via chromatographic methods (e.g., HPLC) and determine hydrogen bond donor/acceptor counts using spectroscopic analysis. Computational tools like Molinspiration or ChemAxon can predict logP values and molecular complexity. For example, 2-(methylthio)pteridine has a PSA of 50.17 Ų and a molecular weight of 134.05938 g/mol . NMR spectroscopy (e.g., ¹³C NMR) is critical for resolving ambiguities in substitution patterns, as demonstrated in studies of analogous pteridines .

| Property | Value |

|---|---|

| PSA | 50.17 Ų |

| Molecular Weight | 134.05938 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Q. What are the recommended methods for optimizing the synthesis of 2-(methylthio)pteridine derivatives?

- Methodological Answer : Focus on nucleophilic substitution reactions at the 2-position of the pteridine core. Albert and McCormack (J. Chem. Soc.) demonstrated that methylthio groups can replace thiol or halide substituents under controlled pH conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>80%). Monitor reaction progress using TLC with UV visualization . For scale-up, consider solvent optimization (e.g., dichloromethane for stability) and inert atmospheres to prevent oxidation .

Q. What biological systems are most relevant for studying the cofactor role of 2-(methylthio)pteridine?

- Methodological Answer : Use Leishmania major as a model organism, as its pteridine reductase (PTR1) activity depends on reduced pteridines like dihydrobiopterin. PTR1 assays with NADPH cofactor and spectrophotometric monitoring (λ = 340 nm) can quantify enzymatic activity. 2-(Methylthio)pteridine derivatives show moderate substrate activity (e.g., 36% efficacy compared to biopterin) .

Advanced Research Questions

Q. How do structural modifications at the 2-position of pteridine derivatives influence enzymatic interactions?

- Methodological Answer : Systematic SAR studies reveal that 2-methylthio substitutions retain substrate activity for dihydropteridine reductase (DHPR) but reduce binding affinity compared to 2-amino groups. For example, 2-methylthio-pteridine derivatives exhibit 36% activity in DHPR assays, while 2-amino analogs achieve >90%. Molecular docking (e.g., AutoDock Vina) can model steric and electronic effects of substituents on enzyme active sites .

Q. What strategies resolve contradictions in reported enzymatic activity data for 2-(methylthio)pteridine derivatives?

- Methodological Answer : Address variability by standardizing assay conditions (pH, temperature, cofactor concentrations) and validating purity via HPLC-MS. For instance, conflicting reports on PTR1 inhibition may arise from trace impurities in synthetic batches. Replicate studies using orthogonal methods (e.g., isothermal titration calorimetry vs. spectrophotometry) to confirm binding kinetics .

Q. What advanced computational methods predict interactions between 2-(methylthio)pteridine and enzymes like nitric oxide synthase (NOS)?

- Methodological Answer : Employ 3D-QSAR models based on crystallographic data of NOS oxygenase domains. Hydrophobic interactions at the 6-position (e.g., phenyl substituents) enhance inhibitory potency, as seen in 4-amino-pteridine derivatives. Density Functional Theory (DFT) calculations can optimize electrostatic complementarity between the methylthio group and active-site residues .

Data Contradiction Analysis

- Example : reports 2-methylthio-pteridines as viable DHPR substrates, while highlights reduced efficacy in NOS inhibition. This discrepancy may arise from divergent enzyme binding pockets. To reconcile, conduct comparative kinetics (Km, Vmax) across enzyme families and use mutagenesis to identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.